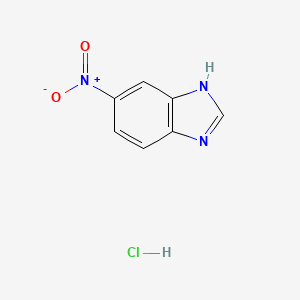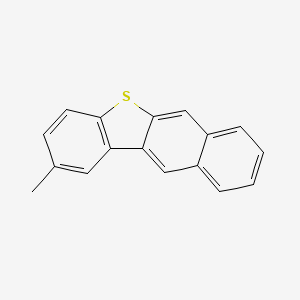
5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, paper, and leather.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4,6-disulphonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6-dichloro-1,3,5-triazine in an alkaline medium to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulpho groups, enhancing its solubility and dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also involve purification steps such as filtration, crystallization, and drying.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can result in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with substituted groups on the triazine ring.
科学的研究の応用
Chemistry
Dye Chemistry: Used as a model compound for studying the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques for the detection and quantification of different substances.
Biology
Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine
Drug Development:
Industry
Textile Industry: Widely used as a dye for coloring fabrics.
Paper Industry: Applied in the dyeing of paper products.
Leather Industry: Used in the dyeing and finishing of leather goods.
作用機序
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Interaction with Nucleic Acids: The compound can intercalate with DNA, influencing gene expression and cellular processes.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in various applications.
Direct Blue 1: A structurally related compound with similar dyeing properties.
Uniqueness
“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is unique due to its specific combination of functional groups, which confer distinct properties such as high solubility, strong binding affinity, and vivid coloration.
特性
CAS番号 |
25926-16-3 |
|---|---|
分子式 |
C23H14Cl2N6O10S3 |
分子量 |
701.5 g/mol |
IUPAC名 |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C23H14Cl2N6O10S3/c24-21-27-22(25)29-23(28-21)26-15-9-12(42(33,34)35)7-11-8-16(43(36,37)38)18(19(32)17(11)15)31-30-14-6-5-10-3-1-2-4-13(10)20(14)44(39,40)41/h1-9,32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,26,27,28,29) |
InChIキー |
OOLXNSHBCINPEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)



![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
